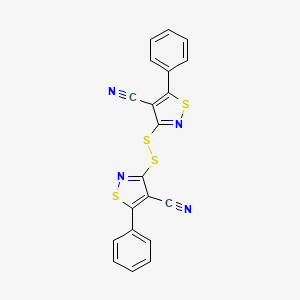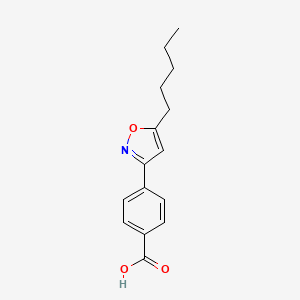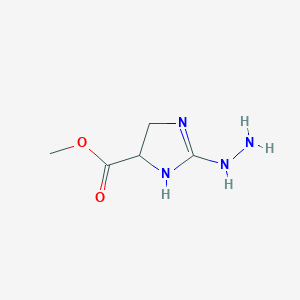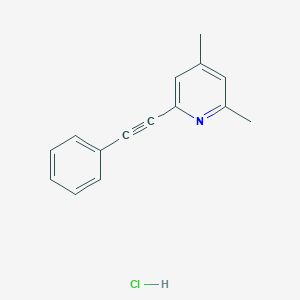
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylpyridine and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) at elevated temperatures.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
作用機序
The mechanism of action of 2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).
Pathways Involved: By inhibiting mGluR5, the compound can modulate glutamatergic neurotransmission, which is crucial for learning, memory, and various neurological processes.
類似化合物との比較
Similar Compounds
6-Methyl-2-(phenylethynyl)pyridine;hydrochloride: Another pyridine derivative with similar structural features and biological activities.
2,4-Dimethyl-6-(2-piperidinylmethyl)pyridine: A structurally related compound with different substituents on the pyridine ring.
Uniqueness
2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit mGluR5 sets it apart from other pyridine derivatives, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
823198-75-0 |
|---|---|
分子式 |
C15H14ClN |
分子量 |
243.73 g/mol |
IUPAC名 |
2,4-dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C15H13N.ClH/c1-12-10-13(2)16-15(11-12)9-8-14-6-4-3-5-7-14;/h3-7,10-11H,1-2H3;1H |
InChIキー |
CXIKWWWUCBDFNT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)C#CC2=CC=CC=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)
![3-Methyl-1,3,5,10-tetrahydrocyclohepta[4,5]pyrrolo[3,2-c]pyridin-9(2H)-one](/img/structure/B14207355.png)
![4-Amino-4-[(2-carboxypropyl)(hydroxy)phosphoryl]butanoic acid](/img/structure/B14207357.png)
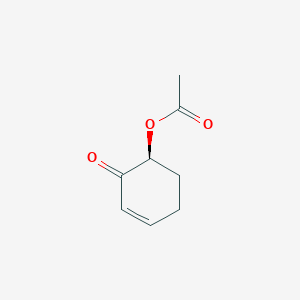
![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)
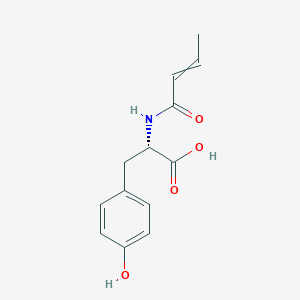
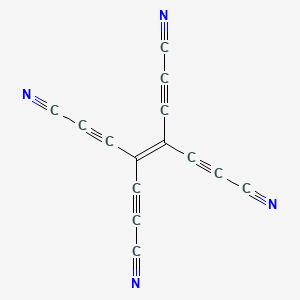
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
